25-Aminolanosterol

Description

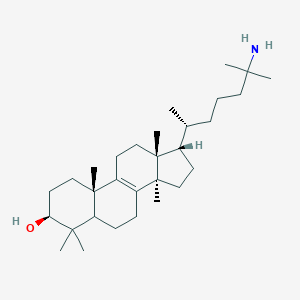

Structure

2D Structure

3D Structure

Properties

CAS No. |

104987-51-1 |

|---|---|

Molecular Formula |

C30H53NO |

Molecular Weight |

443.7 g/mol |

IUPAC Name |

(3S,10S,13R,14R,17S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h20-21,24-25,32H,9-19,31H2,1-8H3/t20-,21+,24?,25+,28-,29-,30+/m1/s1 |

InChI Key |

IHJMWZWIJOZWNP-XCNLKJTESA-N |

SMILES |

CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)N)[C@@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCCC(C)(C)N)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |

Synonyms |

25-ALS 25-aminolanosterol |

Origin of Product |

United States |

Metabolism and Biotransformation Pathways of 25 Aminolanosterol

Elucidation of Enzymatic Pathways Leading to 25-Aminolanosterol Formation

The formation of this compound has been observed in specific biological systems, particularly in the metabolism of certain sterol biosynthesis inhibitors.

Identification and Characterization of Enzymes Involved in Its Biosynthesis

Research involving the fungus Gibberella fujikuroi has demonstrated the metabolism of 24(R,S),25-epiminolanosterol, a known fungal sterol biosynthesis inhibitor, to this compound and lanosterol (B1674476). nih.gov This metabolic conversion indicates the involvement of enzymatic processes within the fungus. The identities of the resulting sterols, including this compound, were confirmed using techniques such as cochromatography with authentic samples, mass spectroscopy, isotopic dilution, and recrystallization to constant specific activity. nih.gov

While the specific enzymes directly catalyzing the formation of this compound from its precursors, such as 24(R,S),25-epiminolanosterol, are not explicitly detailed as isolated and characterized in the search results, the metabolic transformation observed in Gibberella fujikuroi strongly suggests the presence of enzymatic machinery capable of this conversion. nih.gov The process involves the direct reduction of an aziridine (B145994) ring to a tertiary amine. nih.gov

Stereochemical Aspects of this compound Biosynthesis

The metabolism of 24(R,S),25-epiminolanosterol by Gibberella fujikuroi has provided insights into the stereochemical control of this biotransformation. The process involves the stereocontrolled deamination of a C-25 aminosteroid. nih.gov This controlled deamination leads to the production of a Δ24 steroid, rather than a Δ25(27) steroid. nih.gov

In the broader context of sterol biosynthesis, the stereochemistry at C-25 is known to be retained during certain alkylation steps catalyzed by sterol methyltransferase (SMT) enzymes. mdpi.com Fungal ergosterol (B1671047) and plant sitosterol, products of SMT1 activity, possess the 25S stereochemistry, distinct from the 25R stereochemistry found in animal cholesterol. mdpi.com While this compound is a modified sterol and not a direct intermediate in the primary ergosterol or cholesterol pathways discussed in the context of SMT stereochemistry, the observation of stereocontrolled deamination at C-25 in its formation from 24(R,S),25-epiminolanosterol highlights the importance of stereochemistry in the enzymatic transformations of sterol derivatives. nih.gov

In Vitro Metabolic Studies of this compound

In vitro studies are valuable for dissecting the metabolic fate of compounds like this compound under controlled conditions.

Utilization of Isolated Enzyme Systems for Metabolic Analysis

The use of isolated enzyme systems allows for the investigation of specific enzymatic reactions involved in the metabolism of a compound. While direct studies on the metabolism of this compound using isolated enzymes are not extensively detailed in the provided search results, research on related sterol-modifying enzymes, such as sterol methyltransferases (SMTs), provides a relevant context. Isolated and purified SMT from Saccharomyces cerevisiae has been used to study the enzyme's activity and its interaction with various sterol analogs. researchgate.net Such approaches with isolated enzymes could potentially be applied to study specific enzymatic transformations of this compound, should relevant enzymes be identified and isolated.

Application of Cellular and Subcellular Models in Metabolic Research

Cellular and subcellular models are widely used to study the metabolism of compounds in a more complex biological environment than isolated enzymes, while still offering more control than in vivo studies.

Studies on the metabolism of 24(R,S),25-epiminolanosterol to this compound and lanosterol were conducted using mycelia of Gibberella fujikuroi, representing a cellular model. nih.gov This demonstrates the utility of fungal cell cultures in studying the biotransformation of sterol derivatives.

Subcellular fractions, such as microsomes and cytosol, are also utilized to investigate the role of specific enzyme localization in metabolism. While not specifically for this compound in the provided results, subcellular metabolomics approaches are being developed to provide detailed insight into biochemical processes within organelles. nih.govd-nb.info Optimized fractionation methods can achieve rapid separation of subcellular components like mitochondria and cytosol for metabolic analysis using techniques like LC-MS. d-nb.info This allows for the quantification of metabolites in different cellular compartments and the inference of compartment-specific metabolic fluxes. d-nb.info

Identification and Characterization of Subsequent Metabolites of this compound

The search results primarily focus on the formation of this compound from a precursor like 24(R,S),25-epiminolanosterol. nih.gov There is limited explicit information in the provided snippets detailing the subsequent metabolic fate or the identification and characterization of metabolites derived from this compound itself.

However, the metabolism of 24(R,S),25-epiminolanosterol in Gibberella fujikuroi also yielded lanosterol, and the newly biosynthesized tritiolanosterol was introduced into the sterol pathway, resulting in tritium (B154650) label in 24(28)-methylene-24,25-dihydrolanosterol and 14-norlanosterol. nih.gov This indicates that compounds related to the lanosterol pathway can be further metabolized.

General techniques for metabolite identification and characterization in in vitro metabolism studies include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govbioivt.com This approach allows for the separation of metabolites and their detection based on mass-based searching and fragmentation patterns. nih.govbioivt.com Confirmation of metabolite identity often involves comparison with authentic standards. researchgate.net

Further research specifically focused on incubating this compound with various enzyme systems, cellular models, or subcellular fractions, followed by comprehensive analytical techniques like LC-MS/MS, would be necessary to identify and characterize any subsequent metabolites formed from this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results; further search needed. |

| Lanosterol | 11005 |

| 24(R,S),25-epiminolanosterol | Not readily available in search results; further search needed. |

| Cholesterol | 5997 |

| Ergosterol | 3173 |

| Sitosterol | 8789 |

| Zymosterol (B116435) | 5280881 |

| Cycloartenol | 18320 |

| 24(28)-methylene-24,25-dihydrolanosterol | Not readily available in search results; further search needed. |

| 14-norlanosterol | Not readily available in search results; further search needed. |

Interactive Data Table Example (Based on search result nih.gov)

| Substrate | Metabolizing Organism | Identified Metabolites | Analytical Methods Used |

| 2-tritio-24(R,S),25-epiminolanosterol | Gibberella fujikuroi | This compound, Lanosterol | Cochromatography, Mass Spectroscopy, Isotopic Dilution, Recrystallization |

This table summarizes key findings from one of the search results regarding the biotransformation of a precursor to this compound. More extensive data tables would require detailed quantitative data from research studies, which were not present in the provided snippets.

Ex Vivo Metabolic Investigations of this compound

Ex vivo models, such as tissue slices and organ cultures, provide a bridge between in vitro studies using subcellular fractions or isolated enzymes and complex in vivo investigations. These models maintain a significant degree of the native cellular architecture, enzymatic machinery, and cell-cell interactions present in the intact tissue or organ, allowing for the study of metabolic processes in a more physiologically relevant context than simpler in vitro systems uni.lunih.govchem960.comwikipedia.org.

Tissue Slice and Organ Culture Models for Metabolic Studies

Precision-cut tissue slices have become a widely used ex vivo model for studying the metabolism and biotransformation of various compounds uni.lunih.govchem960.comnih.govwikimedia.org. This technique involves preparing thin, viable slices from fresh tissues (such as liver, kidney, intestine, or lung) that can be maintained in culture media for several hours to days uni.lunih.govnih.gov. Tissue slices contain multiple cell types in their natural environment, preserving important intercellular and cell-matrix interactions that influence metabolic activities uni.lu. They are particularly useful for investigating endogenous metabolism, biotransformation pathways catalyzed by a range of enzymes, and the transport of substances uni.luwikimedia.org.

Organ culture models, which involve maintaining whole organs or significant portions of organs in a viable state ex vivo, offer another approach to study metabolism in a more complex, three-dimensional environment wikipedia.orgnih.gov. These models can provide insights into tissue-specific metabolic processes and the interplay between different cell types within an organ wikipedia.org.

One study, focusing on the fungus Gibberella fujikuroi, demonstrated the biotransformation of 24(R,S),25-epiminolanosterol to this compound and subsequently to lanosterol nih.gov. This fungal system metabolized 2-tritio-24(R,S),25-epiminolanosterol, indicating a pathway involving the reduction of an aziridine ring to a tertiary amine (forming this compound) and a stereocontrolled deamination to produce a Δ24 steroid (lanosterol) nih.gov. This highlights that biotransformation pathways involving this compound can occur in biological systems, although the enzymes and specific pathways may differ significantly between fungi and mammals.

Comparative Metabolic Profiles Across Diverse Biological Systems

Comparing the metabolic profiles of a compound across diverse biological systems, such as different species or even different tissues within the same organism, can reveal important differences in enzymatic activities and metabolic pathways chem960.comrsc.org. These comparisons can help to understand species-specific metabolism, identify potential differences in the formation of active or inactive metabolites, and inform the selection of appropriate models for preclinical studies.

In the context of this compound, a comparative analysis of its metabolism in, for example, fungal systems (like Gibberella fujikuroi) and mammalian ex vivo models (such as liver or intestinal slices) would likely show significant differences due to the distinct enzymatic machinery present in these organisms nih.gov. Fungi and mammals have different sterol biosynthesis pathways (ergosterol in fungi, cholesterol in animals), which would influence the enzymes available to metabolize sterol derivatives wikipedia.org.

Mechanistic Studies of 25 Aminolanosterol Interactions Within Biological Systems

Role of 25-Aminolanosterol in Sterol Biosynthesis Pathway Regulation

Sterol biosynthesis is a fundamental process in eukaryotes, leading to the production of cholesterol in animals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. mdpi.commdpi.compatsnap.com These sterols are crucial for membrane structure, fluidity, and various cellular functions. mdpi.commdpi.com this compound has been investigated for its potential to modulate this pathway, particularly in organisms like fungi and plants where specific sterol profiles are essential for survival.

Influence on Post-Lanosterol Sterol Biosynthesis (e.g., Fungal Ergosterol, Plant Phytosterols)

The post-lanosterol (or post-cycloartenol in plants) stages of sterol biosynthesis involve a series of enzymatic modifications, including alkylation at the C-24 position, which is catalyzed by sterol methyltransferase (SMT). mdpi.comnih.gov This step is a key point of divergence between the sterol pathways of animals, fungi, and plants. mdpi.com

In fungi, the pathway leads to ergosterol, while in plants, it produces phytosterols like sitosterol. mdpi.comnih.gov Research indicates that this compound can influence these pathways. Studies involving Gibberella fujikuroi, a fungus, showed that 24(R,S),25-epiminolanosterol, a known inhibitor of fungal Δ24-sterol methyltransferase, is metabolized to this compound and lanosterol (B1674476). nih.govnih.gov This suggests a potential role or interaction of this compound within the fungal sterol metabolic network, possibly as a metabolite of other sterol biosynthesis inhibitors. nih.govnih.gov

Plant phytosterol biosynthesis also involves SMT enzymes. mdpi.comnih.gov While direct studies on the influence of this compound on plant phytosterol biosynthesis are less extensively documented in the provided context, the general principle of sterol analogs interacting with SMTs in plants suggests a potential area of influence. nih.govbiorxiv.org The critical slow step in phytosterol synthesis in plants is associated with the C-methylation of cycloartenol, catalyzed by SMT1. mdpi.comnih.gov

Interplay with Endogenous Sterol Homeostasis Mechanisms

Sterol homeostasis is tightly regulated within cells to maintain appropriate sterol levels crucial for membrane function and signaling. elifesciences.orgfrontiersin.org This involves feedback mechanisms that control the activity and degradation of enzymes in the biosynthetic pathway. elifesciences.org

In mammalian cells, an increase in lanosterol or its immediate product, 24,25-dihydrolanosterol, can accelerate the degradation of HMG-CoA reductase, a key regulatory enzyme in the mevalonate (B85504) pathway, thereby reducing sterol synthesis. elifesciences.org While this compound is a lanosterol derivative, its specific interplay with these endogenous sterol homeostasis mechanisms is not explicitly detailed in the provided information. However, as a modified sterol, it could potentially interact with or perturb these regulatory feedback loops, similar to how other sterol analogs or intermediates can influence HMGR degradation or SREBP processing. elifesciences.orgfrontiersin.org

In fungi, ergosterol homeostasis is also critical for growth and function. researchgate.net Disruption of ergosterol biosynthesis, for instance, by inhibiting SMT activity, leads to the accumulation of upstream sterols and a decrease in ergosterol, impacting growth and membrane integrity. researchgate.net The metabolism of 24(R,S),25-epiminolanosterol to this compound in Gibberella fujikuroi suggests that this compound might be involved in the cellular response to sterol pathway perturbation, although its exact role in fungal sterol homeostasis requires further investigation. nih.govnih.gov

Enzyme Kinetic and Mechanistic Studies Related to this compound

Enzyme studies provide crucial insights into how this compound interacts with specific proteins in the sterol biosynthesis pathway, particularly sterol methyltransferase (SMT).

Sterol Methyltransferase (SMT) Enzyme Studies and this compound Context

Sterol methyltransferase (SMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to a sterol acceptor molecule, a pivotal step in the synthesis of C24-alkylated sterols like ergosterol and sitosterol. mdpi.comnih.gov SMT is a membrane-bound enzyme, and its activity is essential for the production of the characteristic sterols found in fungi and plants. nih.govresearchgate.net

While this compound itself is not typically described as a direct substrate for the primary C-methylation reaction catalyzed by SMT, its structural similarity to lanosterol and other sterol intermediates suggests potential interactions with the enzyme's active site. ontosight.ai The metabolism of 24(R,S),25-epiminolanosterol to this compound by fungal enzymes highlights a connection between this compound and the SMT pathway, even if indirectly. nih.govnih.gov

Substrate Specificity and Catalytic Mechanisms of SMT Isoforms

SMT enzymes exhibit substrate specificity that varies between organisms and even between isoforms within the same organism. mdpi.comnih.gov Fungal SMT1 (e.g., yeast ERG6) typically prefers zymosterol (B116435) as a substrate, while plant SMT1 prefers cycloartenol. mdpi.comnih.gov Plant SMT2 isoforms can catalyze a second methylation step. mdpi.comnih.gov

The catalytic mechanism of SMT involves a nucleophilic attack by the double bond of the sterol substrate on the methyl group of AdoMet, leading to the formation of a high-energy carbocation intermediate. mdpi.comnih.gov This is followed by deprotonation to yield the methylated sterol product. mdpi.comnih.gov The active site of SMT is structured to accommodate specific sterol features and facilitate this reaction. mdpi.comnih.gov

Studies with sterol analogs containing heteroatoms like nitrogen or sulfur at positions like C-25 have been used to probe the SMT active site and mechanism. nih.govresearchgate.net For instance, 25-azasterols have been shown to bind tightly to SMT, mimicking the carbocation intermediate. nih.govresearchgate.net While this compound has an amino group at C-25, its direct interaction as a substrate or inhibitor in enzyme kinetic studies of purified SMT isoforms is not extensively detailed in the provided search results, unlike other azasterols or epiminosterols. However, its structural relationship to these compounds suggests it could potentially interact with the SMT active site.

Relationship to Mechanism-Based SMT Inactivators (e.g., 24(R,S),25-epiminolanosterol)

Mechanism-based inactivators, also known as suicide substrates, are compounds that are unreactive until they are acted upon by the target enzyme, which then converts them into a reactive species that irreversibly inhibits the enzyme. nih.gov 24(R,S),25-epiminolanosterol is a well-studied mechanism-based inactivator of SMT. nih.govnih.govmdpi.com

The metabolism of 24(R,S),25-epiminolanosterol to this compound and lanosterol by Gibberella fujikuroi demonstrates a direct link between this compound and the action of a mechanism-based SMT inactivator in a biological system. nih.govnih.gov This metabolic conversion suggests that this compound can be a product resulting from the enzymatic processing of such inactivators. The proposed pathways for the inhibition of SMT by 24(R,S),25-epiminolanosterol involve the enzyme's catalytic machinery, leading to the opening of the aziridine (B145994) ring and subsequent transformations that can result in the formation of this compound. nih.govmdpi.com This highlights the relevance of this compound in understanding the metabolic fate and mechanisms of action of certain SMT inhibitors.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10386943 (Mentioned in context of synthesis and testing) nih.gov |

| Lanosterol | 183355 ontosight.ai |

| Ergosterol | 31311 mdpi.comnih.gov |

| Sitosterol | 572204 mdpi.comnih.gov |

| Zymosterol | 64346 nih.govresearchgate.net |

| Cycloartenol | 183425 mdpi.comnih.gov |

| 24(R,S),25-epiminolanosterol | 6435381 (Based on related structures and context) nih.govnih.govmdpi.com |

| 24,25-Dihydrolanosterol | 440560 elifesciences.org |

| 25-Azalanosterol | 5282178 nih.govresearchgate.net |

| 25-Thialanosterol | 101789505 (Based on related sulfur analogs) nih.govmdpi.com |

| Cholesterol | 5997 frontiersin.orgnih.gov |

Data Tables

While the search results provide kinetic data for various SMT inhibitors and substrates, direct detailed kinetic data specifically for this compound as a substrate or inhibitor of SMT isoforms are not prominently available within the provided snippets. The metabolism of 24(R,S),25-epiminolanosterol to this compound is a key finding, but it describes a metabolic conversion rather than enzyme kinetics of this compound itself.

Kinetic Analysis of Enzyme Inhibition and Modulation

Kinetic analysis is a fundamental approach to characterize the interaction between an enzyme and a potential inhibitor or modulator, providing insights into the mechanism and strength of the interaction. libretexts.orgucdavis.edusci-hub.sepressbooks.pubwikipedia.org This involves determining parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki). ucdavis.edusci-hub.sepressbooks.pub Different types of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished based on their effects on Km and Vmax. libretexts.orgsci-hub.sepressbooks.pubwikipedia.org

While this compound is recognized as a sterol metabolite and is related to compounds that inhibit sterol biosynthesis enzymes, detailed kinetic studies specifically focusing on this compound as a direct inhibitor with comprehensive kinetic parameters are not extensively detailed in the immediate search results. However, studies on related compounds, such as 24(R,S),25-epiminolanosterol, from which this compound can be metabolized, have provided kinetic data regarding their effects on enzymes like sterol methyltransferase (SMT). nih.govdrugbank.comnih.gov For instance, 24(R,S),25-epiminolanosterol has been reported as a potent inhibitor of Candida albicans 24-SMT with a Ki value of 11 nM and an IC50 value of 5 μM. nih.gov While this indicates the potency of a related structure and highlights the relevance of kinetic analysis in this field, specific kinetic parameters for this compound itself acting on target enzymes require further detailed investigation to be fully characterized.

Other Sterol Biosynthesis Enzyme Interactions (e.g., Lanosterol 14α-Demethylase)

Sterol biosynthesis involves a complex series of enzymatic reactions, and compounds structurally related to intermediates in this pathway can interact with various enzymes. Two key enzymes in this process are Lanosterol 14α-Demethylase (CYP51) and Sterol Methyltransferase (SMT). drugbank.comdntb.gov.uanih.govwikipedia.orgmdpi.comuniprot.orgnih.govuniprot.orgresearchgate.netresearchgate.netmdpi.comlookchem.comdntb.gov.ua

Lanosterol 14α-Demethylase (CYP51) is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a crucial step in the synthesis of cholesterol in mammals and ergosterol in fungi. drugbank.comdntb.gov.uawikipedia.orgmdpi.comuniprot.orgnih.govuniprot.org This enzyme is a well-established target for antifungal drugs. dntb.gov.uanih.govwikipedia.org While the direct interaction and inhibition kinetics of this compound with CYP51 are not explicitly detailed, its structural similarity to lanosterol suggests a potential for interaction.

Sterol Methyltransferase (SMT) is another critical enzyme, particularly in fungi and plants, where it is involved in the methylation of the sterol side chain, a step absent in cholesterol biosynthesis in animals. nih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua Research has shown that this compound is a metabolite of 24(R,S),25-epiminolanosterol in Gibberella fujikuroi. researchgate.netnih.govdrugbank.comdntb.gov.ua 24(R,S),25-epiminolanosterol is known to inhibit delta 24-sterol methyltransferase. researchgate.netnih.govdrugbank.comresearchgate.net This metabolic link suggests that this compound is situated within the biochemical context of SMT activity and compounds affecting it. Studies on other sterols with heteroatom substituents at C-24 or C-25 have demonstrated their effectiveness as inhibitors of 24-SMT in fungi. lookchem.com The presence of an amino group at the C-25 position in this compound could influence its interaction with SMT or other enzymes involved in sterol metabolism.

Molecular Target Identification and Validation for this compound (or Structurally Related Sterols)

Identifying and validating the specific molecular targets of a compound is essential for understanding its biological effects. In the case of sterol derivatives like this compound, the primary molecular targets are likely enzymes involved in the sterol biosynthesis pathway. ontosight.ainih.gov

Given its structural relationship to lanosterol and its formation from an SMT inhibitor precursor, enzymes such as Lanosterol 14α-Demethylase (CYP51) and Sterol Methyltransferase (SMT) are potential molecular targets for this compound or its metabolic precursors. researchgate.netnih.govdrugbank.comdntb.gov.uanih.govwikipedia.orgmdpi.comuniprot.orgnih.govuniprot.orgresearchgate.netresearchgate.netmdpi.comlookchem.comdntb.gov.ua Target validation often involves demonstrating a direct interaction between the compound and the purified enzyme, as well as showing that modulation of enzyme activity by the compound correlates with observed cellular or physiological effects.

Protein-Ligand Interaction Analysis

Protein-ligand interaction analysis provides detailed information about how a small molecule like this compound might bind to a target protein, such as a sterol biosynthesis enzyme. slideshare.netnih.govnih.gov Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance can be employed to study these interactions. nih.govnih.gov These methods can reveal binding affinities, the specific amino acid residues involved in binding, and conformational changes induced upon binding. nih.govnih.gov

While specific detailed protein-ligand interaction studies for this compound with purified sterol biosynthesis enzymes are not prominently featured in the provided search results, these techniques are routinely applied to study the interactions of other sterols and sterol-like inhibitors with enzymes like CYP51 and SMT. mdpi.comdntb.gov.ua Such analyses would be crucial for a comprehensive understanding of how this compound might exert its effects by interacting with these enzymatic targets.

Cellular Pathway Perturbations Induced by this compound (or related compounds)

Perturbations in cellular pathways, particularly the sterol biosynthesis pathway, can be induced by compounds that interact with the enzymes involved. Inhibition or modulation of these enzymes by sterol derivatives can lead to alterations in the levels of various sterol intermediates and end products. researchgate.netnih.govnih.govcdnsciencepub.com

Impact on Cellular Sterol Flux and Downstream Metabolite Accumulation

The sterol biosynthesis pathway is a tightly regulated process, and disruption at any step can significantly impact the flux of sterol precursors and the accumulation of downstream metabolites. nih.govuniprot.orgnih.gov Inhibitors of specific enzymes in this pathway are known to cause the buildup of the substrates of the inhibited enzyme and a decrease in the products further down the pathway. researchgate.netnih.govcdnsciencepub.com

Given that this compound is a metabolite derived from 24(R,S),25-epiminolanosterol, a known inhibitor of SMT, its presence or the activity of related compounds can influence sterol flux. researchgate.netnih.govdrugbank.comnih.govresearchgate.net For instance, inhibition of SMT leads to the accumulation of sterols that are substrates for this enzyme, such as zymosterol, and a depletion of 24-alkylated sterols like ergosterol in fungi. nih.govresearchgate.netcdnsciencepub.com Studies with 24(R,S),25-epiminolanosterol in rat hepatoma cells interrupted the conversion of lanosterol to cholesterol and caused the accumulation of zymosterol and desmosterol. nih.gov While the direct and specific impact of this compound on sterol flux and metabolite accumulation requires further dedicated study, its structural relationship and metabolic origin from an SMT inhibitor strongly suggest its involvement in influencing these processes within biological systems. The observed antifungal activity of this compound further supports its interaction with essential fungal sterol pathways. nih.govnih.gov

Structure Activity Relationship Sar Studies of 25 Aminolanosterol and Its Derivatives

Elucidation of Structural Determinants for Specific Biological Interactions

Understanding the precise structural features of 25-aminolanosterol and its derivatives that govern their interactions with biological targets is a key area of research. These studies aim to identify which parts of the molecule are critical for binding to specific enzymes and eliciting a particular biological response.

Correlation of Stereochemistry at C-25 with Mechanistic Outcomes

The stereochemistry at the C-25 position of sterol derivatives can play a significant role in their biological activity and the mechanisms by which they interact with enzymes. For instance, the stereochemistry at C-25 in fungal ergosterol (B1671047) is 25S, which is distinct from the 25R stereochemistry found in animal cholesterol following the reduction of the 24,25-double bond. mdpi.com Studies involving sterol methyltransferases (SMTs), enzymes crucial for fungal and plant sterol biosynthesis, have utilized isotopically labeled substrates to define the stereochemical restrictions of the enzyme's active site. mdpi.com While direct studies specifically detailing the correlation of C-25 stereochemistry of this compound with mechanistic outcomes were not extensively found, research on related sterol derivatives, such as 24(R,S),25-epiminolanosterol, which can be metabolized to this compound, highlights the importance of the C-24/C-25 region in enzyme interactions. dntb.gov.uamdpi.comnih.gov The metabolism of 24(R,S),25-epiminolanosterol to this compound by organisms like Gibberella fujikuroi indicates enzymatic processing at or near these carbons. dntb.gov.uamdpi.comnih.govacs.org Further research focusing specifically on the impact of the amino group stereochemistry at C-25 in this compound is needed to fully elucidate its role in mechanistic outcomes.

Influence of Sterol Side Chain Modifications on Enzyme Affinity and Activity

Modifications to the sterol side chain of lanosterol (B1674476) derivatives, including the introduction of heteroatoms or other functional groups, significantly influence their affinity for enzymes like sterol methyltransferase (SMT) and oxidosqualene cyclase (OSC). mdpi.comnih.govresearchgate.netwikipedia.org this compound, with its amino group at C-25, represents such a modification. Studies on SMT inhibitors have shown that sterol side chains containing isoelectronic modifications, such as an ammonium (B1175870) group substituted for carbon at positions like C-25, can be potent non-competitive inhibitors. researchgate.net For example, 25-azacycloartanol, which contains a nitrogen at C-25, demonstrated potent inhibitory activity against SMT. mdpi.comresearchgate.net This suggests that the positively charged moiety at or near C-25 in this compound could contribute to its binding affinity to enzymes involved in sterol metabolism, potentially by mimicking a carbocation intermediate. researchgate.net

Research on 24-SMT inhibitors frequently involves compounds with modified lanosterol side chains, often incorporating electron-withdrawing groups near position 25. nih.gov 25-Thialanosterol, a sulfur-containing analog, has been shown to inhibit Candida albicans 24-SMT. mdpi.comresearchgate.net The mechanism involves the methylation of the 25-sulfur atom by SMT to form a sulfonium (B1226848) cation, which can then irreversibly methylate the enzyme. mdpi.com While this compound has an amino group rather than a sulfur, this example illustrates how modifications at C-25 can lead to specific inhibitory mechanisms.

The influence of side chain modifications extends to enzymes like lanosterol synthase (LSS), also known as oxidosqualene cyclase (OSC). wikipedia.orgwikipedia.org LSS catalyzes the cyclization of 2,3-oxidosqualene (B107256) to lanosterol. wikipedia.orgwikipedia.orgfrontiersin.orguniprot.org Inhibitors of OSC are being explored as potential cholesterol-reducing drugs. wikipedia.orgwikipedia.orgnih.govnih.gov While the direct interaction of this compound with LSS is not explicitly detailed in the provided text, the importance of the sterol side chain in the substrate specificity and inhibition of OSC is recognized. researchgate.netwikipedia.org For instance, LSS also catalyzes the cyclization of 2,3;22,23-diepoxysqualene to 24(S),25-epoxylanosterol, and the enzyme's affinity for this second substrate is greater than for the monoepoxy substrate. wikipedia.org This highlights how variations in the side chain structure (in this case, the presence of an additional epoxide) can impact enzyme affinity and the resulting metabolic products. wikipedia.orgnih.gov

The following table summarizes some findings on the affinity of sterol analogs for SMT, illustrating the impact of side chain modifications:

| Compound | Enzyme Source | Ki Value (nM) | Km (Cycloartenol) / Ki Ratio | Reference |

| 25-Azacycloartanol | Prototheca wickerhamii SMT | ~2 | ~1000 | mdpi.comresearchgate.net |

| Cycloartenol | Prototheca wickerhamii SMT | 28000 | - | researchgate.net |

| 24(R,S)-25-Epiminolanosterol | Sunflower embryos 24-SMT | 3.0 | - | mdpi.comnih.gov |

| 24(R,S)-25-Epiminolanosterol | C. albicans 24-SMT | 11 | - | mdpi.comnih.gov |

| 25-Thialanosterol iodide | T. brucei 24-SMT | 86 | - | mdpi.com |

Note: Ki values represent inhibition constants, and lower values indicate higher affinity of the inhibitor for the enzyme. Km is the Michaelis constant for the substrate.

These examples demonstrate that modifications to the sterol side chain, particularly at or near C-25, can dramatically alter the affinity and activity of these compounds against enzymes in the sterol biosynthetic pathway.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical models that correlate the physicochemical properties or structural features of compounds with their biological activities. wikipedia.orgjocpr.commdpi.com This method is valuable for predicting the activity of new compounds and identifying the key molecular descriptors that govern these interactions. wikipedia.orgjocpr.commdpi.com

Development of Predictive Models for Biological Interaction

QSAR modeling involves several key steps, including the selection of chemical compounds, assessment of their biological activity, calculation of molecular descriptors, and the use of statistical or machine learning algorithms to build predictive models. jocpr.commdpi.com For this compound analogs, QSAR models could be developed to predict their affinity for target enzymes like SMT or OSC, or their impact on specific biological processes related to sterol metabolism.

Predictive models for biological interactions can take various forms, including regression models to predict quantitative outcomes (e.g., inhibition constants) or classification models to predict categorical outcomes (e.g., active or inactive). wikipedia.org The development of robust QSAR models requires high-quality data on the structures and biological activities of a series of related compounds. jocpr.comcas.org

While specific QSAR models developed explicitly for this compound and a comprehensive set of its analogs were not detailed in the provided context, the principles of QSAR modeling are directly applicable to this class of compounds. Studies on other compound series, such as photosensitizers or EPAC-selective allosteric modulators, demonstrate the successful application of QSAR in developing predictive models for biological activity. mdpi.comnih.gov These models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the research process. jocpr.commdpi.com

Identification of Key Molecular Descriptors

A crucial aspect of QSAR modeling is the identification of molecular descriptors that are most relevant to the observed biological activity. jocpr.commdpi.com Molecular descriptors are numerical representations of a compound's physicochemical properties or structural features. wikipedia.orgjocpr.comalvascience.comnih.govcadaster.eu These can include a wide range of properties, such as molecular weight, lipophilicity (logP), electronic properties, spatial arrangements, and the presence of specific functional groups. jocpr.comalvascience.comcadaster.eu

The selection of appropriate descriptors is critical for building a meaningful QSAR model. jocpr.commdpi.com Statistical methods and machine learning algorithms are used to identify the subset of descriptors that best correlate with the biological activity. jocpr.commdpi.com The interpretability of a QSAR model is enhanced when the selected descriptors have clear chemical or physical meanings, providing insights into the structural features that drive the biological interaction. mdpi.com

While specific molecular descriptors identified as key for the activity of this compound analogs were not explicitly provided, the general principles of QSAR suggest that a combination of electronic, steric, and possibly lipophilic descriptors related to the modified side chain and the sterol core would be important for predicting their biological interactions, particularly with enzymes in the sterol biosynthetic pathway.

Advanced Analytical Methodologies for 25 Aminolanosterol Research

High-Resolution Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to isolating 25-aminolanosterol from synthetic reaction mixtures or biological extracts, ensuring that subsequent analytical characterization is performed on a pure compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of sterol compounds, including analogs like this compound. maastrichtuniversity.nl Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating sterols with varying polarities. For lanosterol (B1674476), a structurally similar precursor, RP-HPLC has been shown to achieve purity levels exceeding 97%. nih.gov This high efficiency is critical for removing closely related impurities. The selection of the stationary phase (e.g., C18) and the mobile phase composition are critical parameters that are optimized to achieve baseline separation. Preparative HPLC extends these principles to a larger scale, enabling the isolation of substantial quantities of purified this compound for further studies. nih.gov While HPLC is a robust and cost-effective method, its sensitivity for trace amounts of certain sterol derivatives can be limited without coupling to more advanced detectors. springernature.com

Table 1: HPLC Parameters for Sterol Separation

| Parameter | Typical Condition for Sterol Analysis | Purpose |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Separates compounds based on hydrophobicity. |

| Stationary Phase | C18 or C8 silica-based columns | Provides a non-polar surface for interaction. |

| Mobile Phase | Mixtures of acetonitrile, methanol, and water | Elutes compounds from the column; composition is adjusted for optimal separation. |

| Detector | UV-Vis (low wavelength), Refractive Index (RI), or Mass Spectrometry (MS) | Detects the compound as it elutes from the column. |

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For sterols like this compound, derivatization is typically required to increase their volatility and thermal stability. nih.gov This process involves converting the polar hydroxyl and amino groups into less polar silyl (B83357) ethers, for example. GC, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides excellent resolution and quantitative accuracy. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confident identification of this compound based on its retention time and mass spectrum.

State-of-the-Art Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods provide detailed information about the molecular structure, mass, and conformation of this compound.

Mass spectrometry is an indispensable tool for the analysis of sterols due to its high sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it allows for the detection and quantification of compounds in complex mixtures. nih.govbiorxiv.org Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for sterol analysis. nih.gov

Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. researchgate.netresearchgate.net In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the mass of this compound is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification and quantification, even in the presence of isomeric compounds that have the same mass but different structures. nih.govbiorxiv.org

Table 2: Mass Spectrometry Techniques in Sterol Analysis

| Technique | Abbreviation | Primary Application for this compound |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation and sensitive detection in complex biological samples. nih.gov |

| Gas Chromatography-Mass Spectrometry | GC-MS | High-resolution separation and quantification, typically after derivatization. nih.gov |

| Tandem Mass Spectrometry | MS/MS | Structural confirmation and differentiation from isomers through specific fragmentation patterns. nih.govbiorxiv.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete structural elucidation of a molecule in solution. nih.gov It is a critical tool for confirming the identity of newly synthesized this compound and for determining its precise three-dimensional structure, including its stereochemistry and conformational dynamics. nih.govscispace.com Techniques such as ¹H NMR and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom in the molecule. More advanced 2D NMR experiments, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal connectivity between atoms, allowing for the complete assignment of the molecular structure. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of atoms, which is crucial for defining the stereochemistry at chiral centers and understanding the molecule's preferred conformation.

Advanced Techniques for in situ and Real-time Monitoring of this compound in Biological Systems

Understanding the function of this compound requires methods that can monitor its location and dynamics within living cells and tissues.

One promising approach is the use of fluorescently labeled analogs. By chemically attaching a fluorophore to this compound, its movement and localization within cells can be tracked in real-time using fluorescence microscopy. nih.govscispace.com The design of such probes must be carefully considered to ensure that the fluorescent tag does not significantly alter the molecule's biological activity. nih.gov Intrinsically fluorescent sterols that closely mimic natural sterols have also been developed and could serve as a template for creating a fluorescent version of this compound. springernature.com

For label-free, in situ analysis, Mass Spectrometry Imaging (MSI) has emerged as a powerful technology. nih.govrsc.org Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI can map the spatial distribution of lipids, including sterols, directly on a thin section of biological tissue. researchgate.netnih.gov This would allow researchers to visualize where this compound accumulates within an organ or a specific tissue region without the need for a chemical label, providing valuable insights into its sites of action. nih.govnih.gov Combining MSI with ion mobility separation can further enhance the specificity of detection, helping to distinguish this compound from other similar sterols in the tissue. nih.gov

Future Directions and Emerging Research Avenues for 25 Aminolanosterol

Exploration of Undiscovered Mechanistic Roles in Sterol Biology

25-Aminolanosterol is recognized as a derivative of lanosterol (B1674476), a crucial intermediate in the biosynthesis of sterols such as cholesterol in animals and ergosterol (B1671047) in fungi and plants. nih.gov Its structural modification, the addition of an amino group at the 25th carbon, alters its biological activity. nih.gov Existing research indicates its involvement in inhibiting sterol methyltransferase (SMT), an enzyme critical for ergosterol biosynthesis in fungi and protozoa, pathways absent in humans, highlighting a potential area for selective targeting. nih.govchem960.comnih.gov It has also been observed to inhibit the growth of microbes associated with human diseases. chem960.com Furthermore, studies have explored its potential as a dual-action inhibitor of cholesterol biosynthesis, suggesting activity against enzymes like lanosterol 14α-methyl demethylase (P-450DM) and HMG-CoA reductase (HMGR). nih.gov

Despite these insights, the full spectrum of this compound's mechanistic roles in sterol biology remains an active area for future exploration. Undiscovered roles may involve interactions with other enzymes in the sterol pathway or related lipid metabolic networks. Investigating its precise binding sites and kinetic interactions with various sterol-modifying enzymes beyond those already studied, potentially in different cellular contexts or organisms, could reveal novel regulatory functions or inhibitory mechanisms. Furthermore, understanding its downstream effects on lipid raft formation, membrane fluidity, and signal transduction pathways influenced by sterols represents a significant avenue for future research.

Integration with "Omics" Technologies for Comprehensive Pathway Analysis (e.g., Lipidomics, Metabolomics)

The advent of high-throughput "omics" technologies, such as lipidomics and metabolomics, offers powerful tools for gaining a holistic understanding of biological systems. Lipidomics involves the comprehensive analysis of lipids within a biological system, while metabolomics focuses on the systematic study of the complete set of small-molecule metabolites. These approaches are invaluable for understanding metabolic changes and identifying biomarkers in various physiological and pathological processes.

Integrating these technologies with this compound research holds significant promise. By applying lipidomics, researchers could comprehensively map how this compound perturbs the cellular lipid profile, identifying specific lipid species or classes that are affected. Similarly, metabolomics could reveal broader metabolic shifts induced by the compound, providing insights into interconnected pathways beyond just sterol synthesis. While direct studies combining this compound with these 'omics' approaches were not prominently found in the immediate search, the potential exists to reveal novel aspects of its mechanism of action, identify potential off-target effects, and uncover its full impact on cellular metabolism. This integrated approach can provide a more complete picture than studying individual enzyme interactions in isolation.

Development of Novel Chemical Biology Probes and Tools Based on this compound Structure

Chemical biology probes are essential tools for perturbing and studying biological processes in living systems. They are often small molecules designed to interact specifically with biological targets, allowing researchers to investigate protein function and biological pathways. The structure of this compound, particularly its sterol backbone and the presence of the amino group, provides a compelling scaffold for the development of novel chemical biology probes.

Given its known interactions with enzymes like SMT chem960.comnih.gov, this compound-based probes could be designed to selectively target and modulate the activity of specific enzymes in sterol biosynthesis or metabolism. These probes could incorporate modifications for imaging, affinity purification, or activity-based profiling, enabling researchers to track the compound's localization, identify its binding partners, and assess its enzymatic targets in complex biological environments. Such tools would be invaluable for dissecting the intricacies of sterol pathways, understanding the compound's cellular targets, and potentially identifying new therapeutic targets within these pathways. Resources like the Chemical Probes Portal provide guidance and information on developing and using high-quality chemical probes.

Application of Artificial Intelligence and Machine Learning in Predicting this compound Interactions

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming various fields of scientific research, including drug discovery and the analysis of complex biological data. These technologies excel at identifying patterns, making predictions, and analyzing large datasets that are challenging for traditional methods.

The application of AI and ML to this compound research could accelerate the understanding of its properties and interactions. ML algorithms could be trained on existing data regarding sterol structures and their interactions with enzymes to predict novel protein targets or off-target effects of this compound. AI could also be used to analyze the complex datasets generated from 'omics' studies, helping to identify significant changes in lipid or metabolite profiles associated with this compound treatment. Furthermore, computational approaches could aid in optimizing the design of new this compound analogs with enhanced potency, selectivity, or desired biological activities. While specific AI/ML applications for this compound were not highlighted in the search results, the potential for these technologies to provide predictive insights and facilitate data analysis in sterol research is significant.

Collaborative and Interdisciplinary Research Frameworks to Advance this compound Understanding

The comprehensive understanding of a molecule like this compound, with its involvement in complex biological pathways and potential for diverse applications, necessitates collaborative and interdisciplinary research efforts. Addressing the intricate questions surrounding its mechanisms, effects, and potential uses requires expertise from various scientific disciplines, including chemistry, biology, pharmacology, computational science, and 'omics' technologies.

Establishing and participating in collaborative and interdisciplinary research frameworks can facilitate the sharing of knowledge, resources, and techniques, leading to more robust and accelerated discoveries. These frameworks can range from joint projects between research groups with complementary expertise to larger consortia focused on specific aspects of sterol biology or drug discovery. By fostering communication and collaboration across traditional disciplinary boundaries, researchers can gain a more complete picture of this compound's role in biological systems and unlock its full potential for future applications.

Compound Information

| Compound Name | PubChem CID |

| This compound | Not readily available in search results |

Relevant Research Findings (Illustrative Kinetic Data for Related Compounds)

Q & A

Q. What are the key considerations for optimizing the synthesis of 25-Aminolanosterol in laboratory settings?

Methodological Answer:

- Reaction Conditions : Optimize solvent systems (e.g., polar aprotic solvents for nucleophilic substitution), temperature gradients, and catalyst selection (e.g., palladium-based catalysts for amination steps).

- Purification : Use column chromatography with gradient elution and validate purity via HPLC (≥95% purity threshold).

- Yield Improvement : Conduct fractional crystallization trials and monitor intermediates via TLC or NMR .

- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and compare with literature values for structural confirmation .

Q. How should researchers design experiments to assess the bioactivity of this compound against fungal pathogens?

Methodological Answer:

- In Vitro Assays : Use standardized microdilution methods (CLSI M27/M38 guidelines) to determine MIC/MFC values against Candida and Aspergillus strains. Include positive controls (e.g., amphotericin B) and solvent controls.

- Replication : Perform triplicate independent experiments with ≥3 biological replicates to ensure statistical power .

- Data Reporting : Express results as mean ± SD and use ANOVA with post-hoc Tukey tests for significance (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Variable Isolation : Test pharmacokinetic parameters (e.g., plasma half-life, tissue distribution) to identify bioavailability limitations.

- Model Relevance : Compare pathogen load reduction in murine models vs. in vitro time-kill curves. Adjust dosing regimens to account for metabolic differences .

- Mechanistic Studies : Use transcriptomic profiling to verify target engagement (e.g., lanosterol demethylase inhibition) across models .

Q. What methodological approaches are recommended for analyzing structural-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Computational Modeling : Perform DFT calculations to evaluate electronic effects of substituents on the amine group. Compare with docking simulations against CYP51 targets .

- Synthetic Modifications : Systematically vary side-chain length/charge and assess antifungal activity. Use QSAR models to correlate logP values with potency .

- Data Validation : Cross-reference in silico predictions with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis & Interpretation

Q. How should researchers address variability in cytotoxicity profiles of this compound across cell lines?

Methodological Answer:

- Standardization : Use identical passage numbers and culture conditions (e.g., RPMI-1640 + 10% FBS) for all cell lines.

- Dose-Response Curves : Calculate CC₅₀ values using nonlinear regression (four-parameter logistic model) and report Hill slopes .

- Mechanistic Insight : Perform ROS assays or apoptosis markers (e.g., Annexin V) to differentiate selective toxicity from off-target effects .

Q. What statistical methods are appropriate for comparing this compound’s efficacy with existing antifungals?

Methodological Answer:

- Non-inferiority Testing : Design trials with predefined margins (e.g., ΔMIC ≤2 dilutions) and use two-sided t-tests with Bonferroni correction for multiple comparisons .

- Meta-Analysis : Aggregate data from published studies using random-effects models to account for heterogeneity in experimental conditions .

Experimental Design & Validation

Q. What steps ensure reproducibility in synthesizing and testing this compound analogs?

Methodological Answer:

- Protocol Documentation : Provide detailed synthetic procedures (e.g., equivalents of reagents, reaction times) in Supplementary Information .

- Batch Consistency : Characterize multiple synthetic batches via DSC (melting point ±2°C) and PXRD to confirm crystallinity .

- Independent Validation : Collaborate with external labs to replicate key findings using blinded samples .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.